3-Fluorobenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzene-1-sulfonohydrazide is an organic compound with the molecular formula C₆H₇FN₂O₂S. It is a derivative of benzenesulfonohydrazide, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzene-1-sulfonohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Fluorobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of 3-fluorobenzenesulfonohydrazide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl fluorides, while reduction can produce amines .
Scientific Research Applications
3-Fluorobenzene-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 3-fluorobenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity, leading to more effective inhibition. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzenesulfonohydrazide
- 3-Bromobenzenesulfonohydrazide
- 3-Iodobenzenesulfonohydrazide
Comparison
Compared to its analogs, 3-fluorobenzenesulfonohydrazide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. For example, fluorinated compounds often show increased metabolic stability and enhanced binding interactions with biological targets .
Biological Activity
3-Fluorobenzene-1-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonohydrazide functional group attached to a fluorinated benzene ring. The presence of fluorine is known to influence the biological properties of organic compounds, often enhancing their efficacy and selectivity in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonyl hydrazides have been reported to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways critical for cellular function .
- Antimicrobial Properties : Research indicates that sulfonohydrazides exhibit antimicrobial activity by targeting bacterial protein synthesis and influencing cell wall integrity .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Compounds in the sulfonohydrazide class have shown promise in treating different types of cancer, particularly through the inhibition of specific oncogenic pathways. For instance, they may inhibit histone acetyltransferases involved in cancer progression .
- Antibacterial Agents : The compound's ability to disrupt bacterial growth makes it a candidate for developing new antibacterial therapies, particularly against resistant strains .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of histone acetyltransferases | |
Antimicrobial | Disruption of protein synthesis | |
Enzyme inhibition | Interaction with metabolic enzymes |
Notable Research Findings
- Antiviral Activity : A study highlighted the synthesis and antiviral properties of various sulfonohydrazide derivatives, suggesting that modifications to the hydrazide structure can enhance antiviral efficacy against specific viral targets .
- Cancer Treatment Potential : Research has shown that certain sulfonohydrazides can inhibit cell proliferation in leukemia models by targeting specific oncogenes associated with disease progression .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound could modulate cellular signaling pathways, thereby influencing cell survival and apoptosis in cancer cells .
Properties
IUPAC Name |
3-fluorobenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCESVULUNBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.